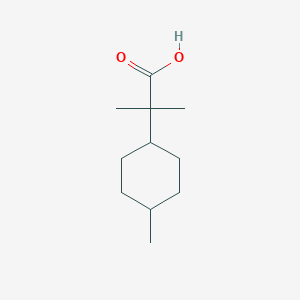
2-Methyl-2-(4-methylcyclohexyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-2-(4-methylcyclohexyl)propanoic acid is an organic compound with the molecular formula C11H20O2 and a molecular weight of 184.28 g/mol It is a derivative of propanoic acid, characterized by the presence of a methyl group and a 4-methylcyclohexyl group attached to the central carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(4-methylcyclohexyl)propanoic acid can be achieved through several methods. One common approach involves the reaction of pinonic acid with bromine in water, which affords the desired product . Another method includes the esterification of propanoic acid derivatives followed by hydrolysis to yield the target compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, hydrolysis, and purification through distillation or crystallization .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-2-(4-methylcyclohexyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives or other substituted products.
Aplicaciones Científicas De Investigación
2-Methyl-2-(4-methylcyclohexyl)propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-Methyl-2-(4-methylcyclohexyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full mechanism of action .
Comparación Con Compuestos Similares
Similar Compounds
2-Methylpropanoic acid: A simpler analog with a similar structure but lacking the cyclohexyl group.
2-(4-Methylphenyl)propanoic acid: Contains a phenyl group instead of a cyclohexyl group.
2-(4-Methyl-2-oxo-cyclohexyl)-propanoic acid: A closely related compound with an additional oxo group
Uniqueness
2-Methyl-2-(4-methylcyclohexyl)propanoic acid is unique due to the presence of both a methyl group and a 4-methylcyclohexyl group, which confer distinct chemical and physical properties. This structural uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C11H20O2 |
|---|---|
Peso molecular |
184.27 g/mol |
Nombre IUPAC |
2-methyl-2-(4-methylcyclohexyl)propanoic acid |
InChI |
InChI=1S/C11H20O2/c1-8-4-6-9(7-5-8)11(2,3)10(12)13/h8-9H,4-7H2,1-3H3,(H,12,13) |
Clave InChI |
PAVDLAQVFKJSQB-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(CC1)C(C)(C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








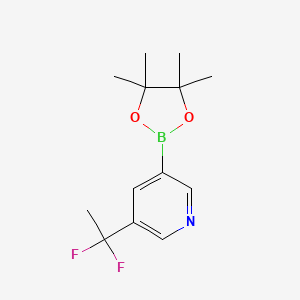
![5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole](/img/structure/B13541624.png)

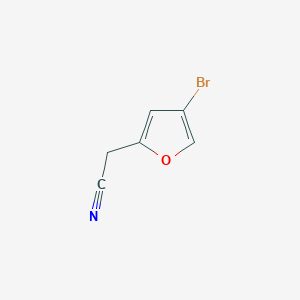

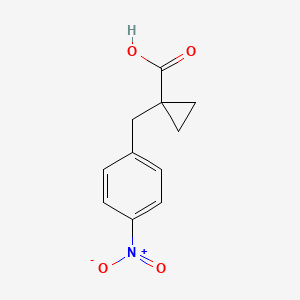
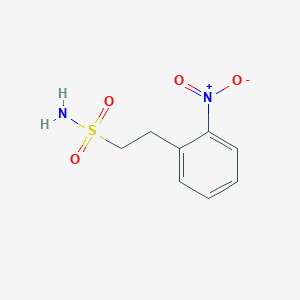
![N-[2-(2,4-dimethylphenyl)-2,2-difluoroethyl]-5,6-dimethyl-3-[3-(trifluoromethyl)phenoxy]pyridazine-4-carboxamide](/img/structure/B13541656.png)
